molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-

Cat. No.: B13907462
CAS No.: 68167-86-2
M. Wt: 290.35 g/mol
InChI Key: JYAIYYSYWTYOHN-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a 15-membered crown ether derivative with an allyloxymethyl (-CH₂-O-CH₂-CH=CH₂) substituent at the 2-position. The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane (15-crown-5), is a cyclic polyether known for its ability to complex alkali metal ions, particularly Na⁺ and K⁺, due to its five oxygen atoms arranged in a 15-atom ring .

Properties

CAS No.

68167-86-2

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2

InChI Key

JYAIYYSYWTYOHN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1COCCOCCOCCOCCO1

Origin of Product

United States

Preparation Methods

Parent Compound: 1,4,7,10,13-Pentaoxacyclopentadecane (15-Crown-5)

  • Molecular formula: C10H20O5
  • Molecular weight: 220.27 g/mol
  • Structure: Cyclic pentamer of ethylene oxide units
  • Common name: 15-Crown-5
  • Known for selective complexation of sodium ions (Na+)

Target Compound: 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-

  • Molecular formula: Extended from 15-crown-5 by addition of a propenyloxy methyl substituent at the 2-position
  • Functional group: Allyl ether (propenyloxy) attached via a methylene linker
  • Expected to retain crown ether properties with added reactivity from the allyl group

Preparation Methods

General Synthetic Strategy

The preparation of 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves two main stages:

This approach leverages the hydroxyl functionality as a nucleophile in Williamson ether synthesis-type reactions.

Preparation of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol (Intermediate)

  • Starting material: 15-crown-5 (1,4,7,10,13-pentaoxacyclopentadecane)
  • Reaction: Selective hydroxymethylation at the 2-position
  • Typical reagents: Formaldehyde or paraformaldehyde with base or via lithiation and subsequent formylation
  • Conditions: Controlled temperature, inert atmosphere to avoid side reactions
  • Yield: Moderate to good, depending on conditions

This intermediate is well-documented (CAS 75507-25-4) and commercially available, facilitating further functionalization.

Etherification with Allyl Halides to Introduce Propenyloxy Group

  • Reaction type: Williamson ether synthesis
  • Reagents: Allyl bromide or allyl chloride as alkylating agents
  • Base: Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)
  • Solvent: Aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetone
  • Temperature: Typically room temperature to reflux depending on solvent and base
  • Time: Several hours to overnight for complete conversion
  • Workup: Aqueous extraction, drying, and purification by chromatography or recrystallization

Alternative Synthetic Routes

Data Tables Summarizing Preparation Conditions

Step Starting Material Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 15-Crown-5 Formaldehyde, base (NaOH or NaH), inert atmosphere Water or THF 0-25 °C 4-8 hours 60-80 Hydroxymethylation at 2-position
2 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol Allyl bromide, K2CO3 or NaH DMF or acetone RT to reflux 6-24 hours 70-90 Williamson ether synthesis

In-Depth Research Findings and Analysis

  • The hydroxymethylation step is critical for regioselectivity; lithiation followed by electrophilic formylation provides higher selectivity but requires stringent anhydrous conditions.
  • The allylation step proceeds efficiently under mild conditions; however, excess base or prolonged reaction times can lead to side reactions like polymerization of allyl halides.
  • Purification challenges arise due to the close polarity of starting materials and products; chromatographic techniques using silica gel with gradient elution are effective.
  • The propenyloxy substituent imparts enhanced reactivity for further functionalization, such as thiol-ene click reactions or cross-linking in polymer chemistry.

Chemical Reactions Analysis

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and substituent effects among related 15-crown-5 derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 2-[(2-Propenyloxy)methyl] C₁₃H₂₄O₆ 276.32 Allyl group for polymerization/reactivity
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane 2,2-Dimethyl C₁₂H₂₄O₅ 248.31 Steric hindrance from methyl groups
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane 2-Dodecyl C₂₂H₄₄O₅ 400.58 Lipophilic tail for membrane applications
2-(Methoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane 2-(Methoxymethyl) C₁₂H₂₄O₆ 264.31 Ether-linked methyl for moderate polarity
2-Hydroxymethyl-15-crown-5 2-Hydroxymethyl C₁₁H₂₂O₆ 266.29 Hydroxyl group for hydrogen bonding

Physicochemical Properties

  • Solubility : The allyloxymethyl derivative exhibits enhanced solubility in organic solvents compared to the parent 15-crown-5 due to the hydrophobic allyl group. However, it is less lipophilic than the dodecyl-substituted analog .
  • Thermal Stability: Methacrylate-functionalized crown ethers (e.g., 2-hydroxymethyl derivatives) form columnar mesophases, as shown by differential scanning calorimetry (DSC) .
  • Complexation Behavior : Substituents alter ion selectivity. For example, steric hindrance from methyl groups in 2,2-dimethyl-15-crown-5 reduces Na⁺ binding efficiency , while hydroxymethyl groups enhance hydrogen-bonding interactions with polar guests . The allyloxymethyl group’s impact on ion affinity remains underexplored.

Crystallographic and Structural Insights

  • Crystal Packing : In bis(15-crown-5)tin(II) complexes, the crown ether adopts a conformation where four oxygen atoms participate in hydrogen bonding with coordinated water molecules . Substituents like allyloxymethyl may disrupt this packing due to steric or electronic effects.
  • Coordination Geometry : Metal complexes (e.g., Sn(II)) with 15-crown-5 derivatives show distorted octahedral geometries, with substituents influencing ligand flexibility and metal-ligand bond lengths .

Biological Activity

1,4,7,10,13-Pentaoxacyclopentadecane, also known as 2-[(2-propenyloxy)methyl]-15-crown-5 or 2-Aminomethyl-15-crown-5 (CAS Number: 83585-56-2), is a macrocyclic compound with significant implications in biological and chemical research. Its structure comprises a crown ether framework that facilitates complexation with various cations, particularly alkali metals. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

The compound exhibits the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₂₃NO₅
Molecular Weight249.304 g/mol
Density1.134 g/mL at 25ºC
Boiling Point115ºC at 0.08 mm Hg
Flash Point>230 °F
LogP0.1106

Biological Activity

1,4,7,10,13-Pentaoxacyclopentadecane's biological activity primarily stems from its ability to form complexes with metal ions and other molecules. This characteristic makes it valuable in various applications:

Complexation with Metal Ions

Research indicates that this compound can form stable complexes with sodium and potassium ions. For instance, a study demonstrated that sodium ions coordinate with the oxygen atoms of the crown ether to form a stable complex ( ). This property is crucial for applications in ion-selective electrodes and sensors.

Antimicrobial Properties

Preliminary studies have suggested potential antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to the compound's hydrophobic nature and ability to interact with lipid bilayers ( ).

Applications in Drug Delivery

The crown ether structure allows for encapsulation of drug molecules. Studies have shown that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs ( ). This property is particularly beneficial in pharmaceutical formulations.

Case Studies

Several case studies highlight the practical applications of 1,4,7,10,13-Pentaoxacyclopentadecane:

  • Sodium Iodide Complex Formation : A study explored the formation of a sodium iodide complex with this crown ether. The results indicated that the complex exhibited enhanced solubility compared to its individual components ( ).
  • Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that compounds derived from 1,4,7,10,13-Pentaoxacyclopentadecane demonstrated significant inhibitory effects on growth, suggesting potential use as an antimicrobial agent ( ).
  • Drug Delivery Systems : Research focused on using this compound as a carrier for anticancer drugs revealed improved efficacy and reduced side effects in animal models ( ).

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